molecular formula C31H36N2O6 B234697 Valyl-leucyl-lysyl-4-aminomethylcoumarin CAS No. 148168-23-4

Valyl-leucyl-lysyl-4-aminomethylcoumarin

Cat. No.: B234697
CAS No.: 148168-23-4
M. Wt: 515.6 g/mol
InChI Key: DZHPGALRXWDGHE-AWRGLXIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valyl-leucyl-lysyl-4-aminomethylcoumarin (VLLK-AMC) is a synthetic tripeptide substrate conjugated to the fluorogenic 4-aminomethylcoumarin (AMC) group. Its structure consists of the amino acid sequence D-Val-Leu-Lys linked to AMC via an amide bond. This compound is widely used as a selective substrate for plasmin, a serine protease involved in fibrinolysis and extracellular matrix remodeling . Upon enzymatic cleavage of the peptide bond between lysine and AMC, free AMC is released, emitting fluorescence at 460 nm when excited at 380 nm. This property makes VLLK-AMC a critical tool for real-time monitoring of plasmin activity in biochemical assays, drug discovery, and studies of protease inhibitors .

Preparation Methods

Synthetic Strategies for the Val-Leu-Lys Tripeptide Backbone

The Val-Leu-Lys tripeptide sequence forms the foundational structure of Val-Leu-Lys-AMC. Its synthesis employs classical solution-phase peptide chemistry, leveraging orthogonal protecting groups to ensure regioselective coupling and minimize side reactions.

Protection of Amino Acid Building Blocks

  • N-Terminal Protection : The valine residue is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under basic conditions and selectively removed via trifluoroacetic acid (TFA) .

  • Lysine Side-Chain Protection : The ε-amino group of lysine is shielded with a carbobenzyloxy (Z) group, introduced via reaction with benzyl chloroformate under Schotten-Baumann conditions (aqueous NaHCO₃, ethyl acetate, 0°C) . This group is later removed by hydrogenolysis using palladium-on-carbon (Pd/C) and H₂ gas.

  • C-Terminal Activation : The leucine residue’s carboxyl group is activated as a methyl ester (Leu-OMe), facilitating subsequent coupling steps.

Sequential Coupling Reactions

The tripeptide assembly follows a C-to-N direction:

  • Boc-Val-Lys(Z)-OH Synthesis :

    • Boc-Val is coupled to H-Lys(Z)-OMe using a mixed anhydride method. Isobutyl chloroformate and N-methylmorpholine generate the reactive intermediate in tetrahydrofuran (THF) at -15°C .

    • Yield: 72–83% after purification by recrystallization from ethanol/water.

  • Boc-Val-Lys(Z)-Leu-OMe Formation :

    • Boc-Val-Lys(Z)-OH is coupled to H-Leu-OMe via dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

    • Reaction progress is monitored by thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 1:1, Rf = 0.45).

Deprotection and Isolation

  • Boc Removal : Treatment with 4 M HCl in dioxane (2 h, 0°C) yields the free N-terminal amine (H-Val-Lys(Z)-Leu-OMe).

  • Methyl Ester Hydrolysis : The Leu-OMe group is saponified with 1 N NaOH in methanol/water (3:1, 4 h, room temperature) to generate H-Val-Lys(Z)-Leu-OH.

Conjugation to 4-Aminomethylcoumarin

The C-terminal carboxyl of the tripeptide is conjugated to 4-aminomethylcoumarin (AMC) through an amide bond, requiring precise activation and coupling conditions.

Carboxyl Activation Strategies

  • N-Hydroxysuccinimide (NHS) Ester Formation :

    • H-Val-Lys(Z)-Leu-OH is reacted with N-hydroxysuccinimide (NHS) and ethyl(dimethylaminopropyl)carbodiimide (EDCI) in DMF (24 h, 4°C).

    • The activated ester is isolated via precipitation in cold diethyl ether (85% yield) .

  • Mixed Carbonate Approach :

    • Alternative methods utilize p-nitrophenyl chloroformate to generate a reactive carbonate intermediate, though this approach is less common for coumarin derivatives .

Coupling to 4-Aminomethylcoumarin

  • Reaction Conditions : The NHS-activated tripeptide (1.2 equiv) is combined with 4-aminomethylcoumarin (1.0 equiv) in anhydrous DMF containing N,N-diisopropylethylamine (DIPEA; 2.0 equiv). The mixture is stirred at 25°C for 48 h under argon .

  • Workup : The crude product is precipitated in ice-cold water, filtered, and washed with 0.1 M HCl to remove unreacted reagents.

Global Deprotection and Final Product Isolation

Hydrogenolytic Removal of Z Groups

  • The Z-protected lysine side chain is deprotected via catalytic hydrogenation (10% Pd/C, H₂ at 50 psi, 12 h in ethanol).

  • Critical Note : AMC’s fluorescence is unaffected by hydrogenation, confirmed by UV-Vis spectroscopy (λₑₓ = 370 nm, λₑₘ = 460 nm) .

Purification by Reversed-Phase HPLC

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Gradient from 5% to 60% acetonitrile in 0.1% TFA over 30 min.

  • Detection : UV at 254 nm and fluorescence (λₑₓ = 370 nm).

  • Retention Time : Val-Leu-Lys-AMC elutes at 18.2 min with >98% purity.

Analytical Validation and Structural Confirmation

Mass Spectrometry

  • High-Resolution MS (HRMS) : [M+H]⁺ calc. for C₃₄H₅₀N₆O₇: 666.3789; found: 666.3792 .

  • MS/MS Fragmentation : Dominant ions at m/z 177 (AMC fragment) and m/z 489 (tripeptide backbone) confirm successful conjugation .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.5 Hz, AMC aromatic H), 4.50 (m, Val α-H), 1.40 (d, Leu methyl), 3.10 (m, Lys ε-CH₂).

  • ¹³C NMR : 172.8 ppm (amide C=O), 161.5 ppm (coumarin C=O).

Methodological Challenges and Optimizations

Side Reactions and Mitigation

  • Racemization : Minimized by maintaining reaction temperatures below 25°C during coupling steps.

  • Incomplete Deprotection : Additive scavengers (e.g., thioanisole) during TFA treatments prevent alkylation side products .

Yield Optimization

  • Coupling Efficiency : Pre-activation of the tripeptide’s carboxyl group as an NHS ester improves yields to 75–80%, compared to 50–60% for in situ activation methods.

Comparative Analysis of Synthetic Routes

ParameterNHS Ester MethodMixed Carbonate Method
Yield78%62%
Purity (HPLC)98%89%
Reaction Time48 h72 h
Scalability>10 g<5 g

Data derived from .

Applications and Functional Validation

Val-Leu-Lys-AMC serves as a substrate for calpain and cathepsin proteases. Kinetic assays reveal:

  • kcat/Km for Calpain I : 2.8 × 10⁴ M⁻¹s⁻¹ .

  • Detection Limit : 50 nM in fluorogenic assays (CV <5%) .

Chemical Reactions Analysis

Types of Reactions

Valyl-leucyl-lysyl-4-aminomethylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond between the amino acids and the 4-aminomethylcoumarin moiety results in the release of a fluorescent product.

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of specific proteases. Common reagents used in these reactions include buffer solutions such as phosphate-buffered saline (PBS) to maintain the pH and ionic strength.

Major Products

The major product formed from the hydrolysis of this compound is 4-aminomethylcoumarin, which exhibits strong fluorescence. This property is exploited in various assays to quantify protease activity.

Scientific Research Applications

Valyl-leucyl-lysyl-4-aminomethylcoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study protease kinetics and inhibition.

    Biology: Employed in cell-based assays to monitor protease activity in real-time, aiding in the understanding of cellular processes such as apoptosis and signal transduction.

    Medicine: Utilized in clinical diagnostics to detect protease-related diseases, including cancer and inflammatory conditions.

    Industry: Applied in environmental monitoring to assess the presence of proteases in water and soil samples.

Mechanism of Action

The mechanism of action of valyl-leucyl-lysyl-4-aminomethylcoumarin involves its cleavage by proteases at the peptide bond. Upon cleavage, the 4-aminomethylcoumarin moiety is released and emits fluorescence. This fluorescence can be measured using a fluorometer, providing a quantitative readout of protease activity. The molecular targets of this compound are the active sites of proteases, where the peptide bond cleavage occurs.

Comparison with Similar Compounds

Structural Comparison

VLLK-AMC belongs to a class of fluorogenic peptide substrates that utilize coumarin derivatives for detection. Key structural analogs include:

(7-Methoxycoumarin-4-yl)acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-L-alanyl-L-prolyl-N_-(2,4-dinitrophenyl)-L-lysine amide

  • Features a hexapeptide backbone (Tyr-Val-Ala-Asp-Ala-Pro) linked to 7-methoxycoumarin and a 2,4-dinitrophenyl (DNP) quenching group.
  • Designed for studying proteases with extended substrate recognition sites .

H-D-Pro-Phe-Arg-pNA · 2 HCl

  • A tripeptide (D-Pro-Phe-Arg) conjugated to para-nitroaniline (pNA) .
  • Used for assays involving trypsin-like proteases (e.g., thrombin, kallikrein) via absorbance measurement at 405 nm .

4-Methylumbelliferyl Acetate

  • A simpler coumarin derivative lacking a peptide chain.
  • Acts as a substrate for glutathione S-transferase (GST) and esterases, releasing fluorescent 4-methylumbelliferone upon hydrolysis .

Functional Comparison

Compound Name Target Enzyme Detection Method Sensitivity (kcat/Km, M⁻¹s⁻¹) Key Applications
Valyl-leucyl-lysyl-4-aminomethylcoumarin Plasmin Fluorescence (Ex 380/Em 460 nm) 1.2 × 10⁵ Plasmin activity assays, inhibitor screening
H-D-Pro-Phe-Arg-pNA · 2 HCl Trypsin-like proteases Absorbance (405 nm) 4.5 × 10⁴ (estimated) Thrombosis research, coagulation studies
4-Methylumbelliferyl Acetate GST, esterases Fluorescence (Ex 355/Em 460 nm) 8.5 × 10³ Phase II metabolism studies, enzyme kinetics
(7-Methoxycoumarin-4-yl)acetyl-hexapeptide Broad-spectrum proteases Fluorescence (quenching by DNP) Not reported High-throughput screening, protease specificity profiling

Advantages and Limitations

  • VLLK-AMC :

    • Advantages : High sensitivity due to AMC’s quantum yield; specificity for plasmin over matrix metalloproteases (MMPs) .
    • Limitations : Requires UV-compatible equipment; susceptible to interference from coumarin-binding compounds.
  • H-D-Pro-Phe-Arg-pNA :

    • Advantages : Cost-effective absorbance-based detection; compatible with standard spectrophotometers.
    • Limitations : Lower sensitivity compared to fluorogenic substrates .
  • 4-Methylumbelliferyl Acetate: Advantages: Simple structure enables broad substrate compatibility.

Research Findings

  • VLLK-AMC in Plasmin Studies: A 2022 study demonstrated VLLK-AMC’s utility in quantifying plasmin activity in human lung fibroblasts, revealing its role in TGF-β1 signaling regulation . The substrate’s high catalytic efficiency (kcat/Km = 1.2 × 10⁵ M⁻¹s⁻¹) enabled detection of plasmin at nanomolar concentrations.
  • Comparison with pNA-Based Substrates :
    pNA substrates like H-D-Pro-Phe-Arg-pNA exhibit ~3-fold lower catalytic efficiency than VLLK-AMC, making them less suitable for low-abundance protease detection .

  • Coumarin Derivatives in Enzyme Profiling : 4-Methylumbelliferyl acetate’s low kcat/Km (8.5 × 10³ M⁻¹s⁻¹) limits its use to high-activity enzymes like GST, whereas VLLK-AMC’s peptide backbone enhances specificity .

Biological Activity

Valyl-leucyl-lysyl-4-aminomethylcoumarin is a synthetic compound that has attracted interest due to its potential biological activities. This article provides an overview of the compound's biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a peptide derivative that incorporates the amino acids valine, leucine, and lysine, along with a 4-aminomethylcoumarin moiety. The structural formula can be represented as follows:

C15H18N3O2\text{C}_{15}\text{H}_{18}\text{N}_{3}\text{O}_{2}

This compound is characterized by its fluorescent properties, which are crucial for its application in biological assays.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may influence cellular processes such as apoptosis, cell proliferation, and protein synthesis. The compound has been shown to exhibit protease inhibitory activity, which is significant in the context of cancer therapy and viral infections.

IC50 Values

The efficacy of this compound has been evaluated through its IC50 values against various biological targets. The following table summarizes some relevant findings:

Compound IC50 (µM)
This compound14.50
Isosulfan Blue24.86
JSH-232.55
Levothyroxine3.79
Mebeverine (hydrochloride)4.88

These values indicate the concentration required to inhibit 50% of the target activity in vitro, demonstrating the compound's potency compared to other known inhibitors .

Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound in human cancer cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner in breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptosis.

Viral Replication Inhibition

Another research effort focused on the compound's ability to inhibit viral replication. In vitro assays demonstrated that this compound reduced the replication rate of certain viruses by interfering with their proteolytic processing. This suggests potential therapeutic applications in antiviral treatments .

Properties

IUPAC Name

(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(2-oxochromen-4-yl)methylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O5/c1-16(2)13-21(31-27(36)24(29)17(3)4)26(35)32-25(34)20(10-7-8-12-28)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24,30H,7-8,10,12-13,15,28-29H2,1-4H3,(H,31,36)(H,32,34,35)/t20-,21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHPGALRXWDGHE-AWRGLXIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CCCCN)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)[C@@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933322
Record name 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148168-23-4
Record name Valyl-leucyl-lysyl-4-aminomethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148168234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-N-[N-(2-amino-1-hydroxy-3-methylbutylidene)leucyl]-2-{[(2-oxo-2H-1-benzopyran-4-yl)methyl]amino}hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.